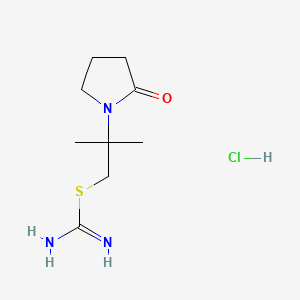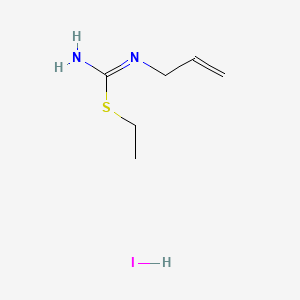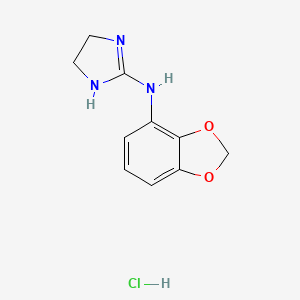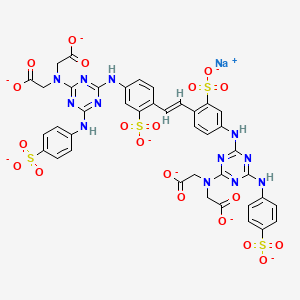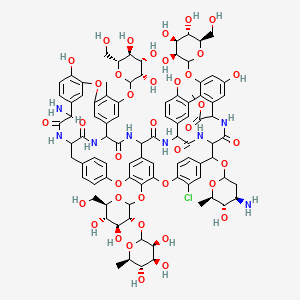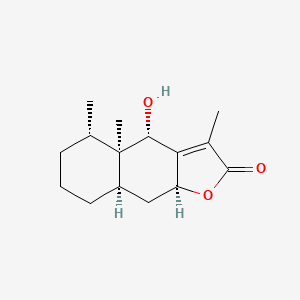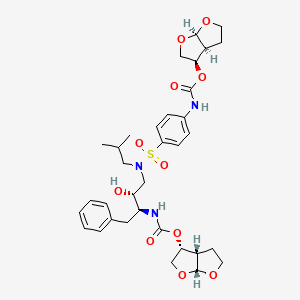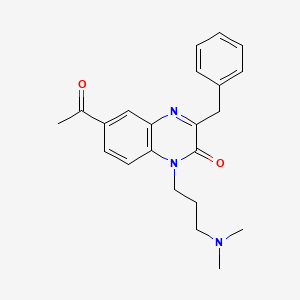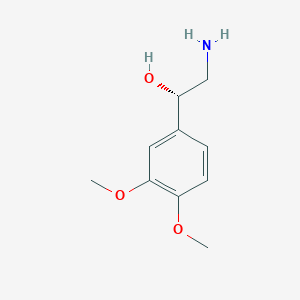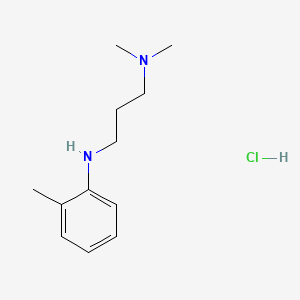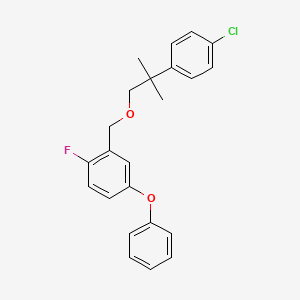
Mycophenolate triethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mycophenolate triethylamine is a chemical compound with the molecular formula C23H35NO6. It is a salt formed from mycophenolic acid and triethylamine. Mycophenolic acid is a potent immunosuppressive agent widely used in organ transplantation and autoimmune diseases. The triethylamine salt form enhances the solubility and stability of mycophenolic acid, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
Mycophenolate triethylamine is synthesized by reacting mycophenolic acid with triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol. The process involves the following steps:
- Dissolve mycophenolic acid in the chosen solvent.
- Add triethylamine to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or evaporation of the solvent.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
Mycophenolate triethylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
Mycophenolate triethylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving cell proliferation and immune response.
Medicine: this compound is investigated for its potential therapeutic effects in autoimmune diseases and organ transplantation.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用机制
Mycophenolate triethylamine exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a decrease in guanosine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of T and B lymphocytes is suppressed, reducing the immune response .
相似化合物的比较
Similar Compounds
Mycophenolate mofetil: A prodrug of mycophenolic acid, used for similar immunosuppressive purposes.
Mycophenolate sodium: Another salt form of mycophenolic acid, with improved gastrointestinal tolerability.
Uniqueness
Mycophenolate triethylamine is unique due to its enhanced solubility and stability compared to other forms of mycophenolic acid. This makes it more suitable for certain applications, particularly in pharmaceutical formulations and research settings.
属性
CAS 编号 |
66341-85-3 |
|---|---|
分子式 |
C23H35NO6 |
分子量 |
421.5 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C17H20O6.C6H15N/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;1-4-7(5-2)6-3/h4,20H,5-8H2,1-3H3,(H,18,19);4-6H2,1-3H3/b9-4+; |
InChI 键 |
UCVFIGBNEJKUIA-JOKMOOFLSA-N |
手性 SMILES |
CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O |
规范 SMILES |
CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


